3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-11(9(2)21-16-8)23(19,20)15-4-5-17-7-14-12-10(13(17)18)3-6-22-12/h3,6-7,15H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGRDLOACDYGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3,5-Dimethylisoxazole
The synthesis begins with the sulfonation of 3,5-dimethylisoxazole using chlorosulfonic acid (ClSO₃H), followed by thionyl chloride (SOCl₂) treatment to yield the sulfonyl chloride. This method, detailed in DE19747625A1 , achieves an 80% yield through optimized stoichiometry and temperature control.
Reaction Conditions:
- 3,5-Dimethylisoxazole (1 mol) is heated to 80°C.
- Chlorosulfonic acid (4 mol) is added dropwise over 45 minutes, followed by stirring at 110°C for 2 hours.
- Thionyl chloride (1.2 mol) is introduced at 60°C, and the mixture is refluxed at 110°C for 1.5 hours.
Workup:
The crude product is quenched in ice-water, filtered, and dried to obtain 3,5-dimethylisoxazole-4-sulfonyl chloride as a white solid.
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity (HPLC) | >98% |
| Melting Point | 112–114°C |
Alternative Sulfonation Approaches
While the patent method is predominant, PMC8046889 describes generalized sulfonamide synthesis via sulfonyl chloride intermediates, emphasizing the reactivity of aromatic sulfonyl chlorides with amines. However, the direct use of thionyl chloride without prior chlorosulfonation results in lower yields (<50%) due to incomplete sulfonation.
Synthesis of 2-(4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Ethylamine
Gewald Reaction for Thiophene Intermediate
The thienopyrimidinone core is synthesized via the Gewald reaction , which condenses ethyl acetoacetate, malononitrile, and sulfur in ethanol catalyzed by diethylamine. This yields ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate , a key intermediate.
Reaction Conditions:
- Ethyl acetoacetate (1 mol), malononitrile (1 mol), and sulfur (1 mol) are stirred in ethanol.
- Diethylamine (0.1 mol) is added, and the mixture is refluxed at 80°C for 6 hours.
Workup:
The product is isolated by filtration and recrystallized from ethanol, achieving a 75% yield.
Cyclocondensation to Thieno[2,3-d]Pyrimidinone
The thiophene intermediate undergoes cyclocondensation with nitriles under acidic conditions to form the pyrimidinone ring. For example, reaction with guanidine hydrochloride in HCl-saturated ethanol produces 3,4-dihydrothieno[2,3-d]pyrimidin-4-one .
Reaction Conditions:
- Ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate (1 mol) is mixed with guanidine hydrochloride (1.2 mol) in ethanol.
- Dry HCl gas is bubbled through the solution for 2 hours at 60°C.
Workup:
The precipitate is filtered and washed with cold ethanol to yield the pyrimidinone derivative (68% yield).
Introduction of Ethylamine Side Chain
The ethylamine moiety is introduced via alkylation of the pyrimidinone nitrogen. Treatment with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in DMF facilitates N-alkylation.
Reaction Conditions:
- 3,4-Dihydrothieno[2,3-d]pyrimidin-4-one (1 mol) and 2-chloroethylamine hydrochloride (1.5 mol) are stirred in DMF at 80°C for 8 hours.
- K₂CO₃ (2 mol) is added to scavenge HCl.
Workup:
The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to afford 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine (62% yield).
Sulfonamide Coupling Reaction
Reaction Mechanism
The final step involves nucleophilic substitution between 3,5-dimethylisoxazole-4-sulfonyl chloride and 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine . The amine attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.
Reaction Conditions:
- 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.1 mol) is dissolved in anhydrous THF.
- 2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine (1 mol) and triethylamine (2 mol) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 hours.
Workup:
The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the target compound (70% yield).
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity (HPLC) | >99% |
| Melting Point | 205–207°C |
Optimization and Side Reactions
- Solvent Effects: THF outperforms DCM or DMF in minimizing side products (e.g., sulfonate esters).
- Stoichiometry: A 10% excess of sulfonyl chloride ensures complete amine consumption.
- Temperature Control: Slow addition at 0°C prevents exothermic decomposition.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Challenges and Alternative Routes
Limitations of Current Methods
Chemical Reactions Analysis
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide undergoes various chemical reactions:
Types of Reactions:
Oxidation: The compound can undergo oxidation, affecting its electron-rich sites.
Reduction: Its functional groups, particularly the sulfonamide, may be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, altering different moieties on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride.
Substitution reagents: Including halogenating agents and organometallic reagents.
Major Products: These reactions can yield various derivatives, each exhibiting distinct properties valuable in research and industry.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Explored for its potential as a bioactive compound affecting various biochemical pathways. Medicine : Investigated for its therapeutic potential, including antimicrobial, antifungal, and anticancer properties. Industry : May find applications in material science due to its unique chemical properties.
Mechanism of Action
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It modulates biochemical pathways, potentially inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isoxazole-sulfonamide group distinguishes it from the pyridine-sulfonamide in and the ester-thiopyran system in .
- The ethyl linker in the target compound provides flexibility absent in ’s rigid annulated thiopyran system.
- ’s chlorophenyl carbamoyl group introduces halogenated aromaticity, which may enhance binding affinity but increase metabolic stability concerns compared to the target’s aliphatic substituents .
Physicochemical and Functional Properties
*Predicted based on sulfonamide’s polarity and methylisoxazole’s steric effects.
Biological Activity
The compound 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its antimicrobial properties and mechanisms of action.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the isoxazole ring followed by the introduction of the sulfonamide group. The general synthetic route includes:
- Formation of Isoxazole: The initial step involves the reaction of appropriate aldehydes with hydrazines to form isoxazole derivatives.
- Introduction of Sulfonamide: The isoxazole derivative is then reacted with sulfonyl chlorides to yield the final sulfonamide product.
Antimicrobial Properties
Research has demonstrated that 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated using standard microbiological assays.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses moderate to strong antibacterial properties, particularly against E. coli.
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial folate synthesis, similar to traditional sulfonamides. This is achieved through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.
Case Studies
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on Thieno[2,3-d]pyrimidine Derivatives:
- In Vitro Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
